(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone
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Overview
Description
(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-B]thiopyrano[4,3-D]pyridine core, followed by the introduction of the morpholino and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, (1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
- Thieno[2,3-B]pyridines
- Morpholino-substituted pyridines
- Phenyl-substituted methanones
Uniqueness
What sets (1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone apart is its unique combination of functional groups and ring systems. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C23H25N3O2S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(3-amino-12,12-dimethyl-8-morpholin-4-yl-5,11-dithia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-phenylmethanone |
InChI |
InChI=1S/C23H25N3O2S2/c1-23(2)12-15-16(13-29-23)21(26-8-10-28-11-9-26)25-22-17(15)18(24)20(30-22)19(27)14-6-4-3-5-7-14/h3-7H,8-13,24H2,1-2H3 |
InChI Key |
RHEPEKDYWDZCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CS1)C(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)N5CCOCC5)C |
Origin of Product |
United States |
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